7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Overview
Description
7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with 4-fluorobenzaldehyde, followed by further functionalization steps to introduce the amino and cyano groups.
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Step 1: Formation of Hydrazone
Reactants: 4-fluorobenzaldehyde and hydrazine hydrate.
Conditions: Reflux in ethanol.
Product: 4-fluorobenzaldehyde hydrazone.
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Step 2: Cyclization
Reactants: 4-fluorobenzaldehyde hydrazone and ethyl acetoacetate.
Conditions: Reflux in acetic acid.
Product: 3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine.
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Step 3: Amination and Cyanation
Reactants: 3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, ammonia, and cyanogen bromide.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or aldehyde.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of the fluorophenyl group enhances its binding affinity to biological targets, making it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.
Mechanism of Action
The mechanism of action of 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrazolo[1,5-a]pyrimidine core interacts with the active site of the target, leading to inhibition or modulation of its activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 7-amino-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
- 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
- 7-amino-3-(4-methylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Uniqueness
Compared to its analogs, 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity to biological targets, making it a more potent and selective agent in various applications.
Properties
IUPAC Name |
7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5/c1-8-12(9-2-4-11(15)5-3-9)14-18-7-10(6-16)13(17)20(14)19-8/h2-5,7H,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHHBCJOYUTBKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)F)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143860 | |
Record name | 7-Amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925192-75-2 | |
Record name | 7-Amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925192-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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